2,3,4,4a,9,9a-Hexahydro-1H-pyrido[3,4-b]indol-1-one

BTK inhibition Non-covalent inhibitors Scaffold hopping

2,3,4,4a,9,9a-Hexahydro-1H-pyrido[3,4-b]indol-1-one (CAS 19839-48-6) is a fully saturated heterocyclic compound belonging to the β-carbolin-1-one class, characterized by a fused pyridine and indole ring system with a ketone at the 1-position and two chiral centers at the 4a and 9a positions. This specific hexahydro saturation state distinguishes it from its tetrahydro and fully aromatic β-carbolinone analogs.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
Cat. No. B14784339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,4a,9,9a-Hexahydro-1H-pyrido[3,4-b]indol-1-one
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESC1CNC(=O)C2C1C3=CC=CC=C3N2
InChIInChI=1S/C11H12N2O/c14-11-10-8(5-6-12-11)7-3-1-2-4-9(7)13-10/h1-4,8,10,13H,5-6H2,(H,12,14)
InChIKeyPDPZYANCTAMLLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,4,4a,9,9a-Hexahydro-1H-pyrido[3,4-b]indol-1-one: A Saturated β-Carbolinone Scaffold for Kinase Inhibitor Discovery


2,3,4,4a,9,9a-Hexahydro-1H-pyrido[3,4-b]indol-1-one (CAS 19839-48-6) is a fully saturated heterocyclic compound belonging to the β-carbolin-1-one class, characterized by a fused pyridine and indole ring system with a ketone at the 1-position and two chiral centers at the 4a and 9a positions [1]. This specific hexahydro saturation state distinguishes it from its tetrahydro and fully aromatic β-carbolinone analogs. The scaffold has garnered significant interest in medicinal chemistry as a core structure for developing potent kinase inhibitors, including non-covalent Bruton's tyrosine kinase (BTK) inhibitors and wild-type/mutant EGFR inhibitors [2][3]. Its value in procurement is primarily as a versatile synthetic intermediate for generating diverse compound libraries targeting oncology and inflammatory diseases.

Why the Hexahydro Saturation State of 2,3,4,4a,9,9a-Hexahydro-1H-pyrido[3,4-b]indol-1-one Is Critical for Scaffold Performance


Generic substitution of 2,3,4,4a,9,9a-Hexahydro-1H-pyrido[3,4-b]indol-1-one with its tetrahydro or fully aromatic analogs is not straightforward due to the profound impact of the saturation state on both physicochemical properties and synthetic utility. The fully saturated 4a and 9a positions introduce two chiral centers, enabling stereochemically defined synthesis of derivatives, a feature absent in the planar tetrahydro-β-carbolin-1-one (CAS 17952-82-8) [1]. Computed physicochemical properties also diverge: the hexahydro scaffold (XLogP3-AA = 1.2) is more hydrophilic than the fully aromatic 1H-pyrido[3,4-b]indol-1-one, which is predicted to have a higher logP, directly influencing the drug-likeness of derived libraries. Furthermore, the hexahydro scaffold was specifically selected via a 'scaffold hopping' strategy from CGI-1746 to design novel non-covalent BTK inhibitors, indicating that this specific saturation pattern is a critical parameter for target engagement and intellectual property positioning [2].

Quantitative Differentiation Evidence for 2,3,4,4a,9,9a-Hexahydro-1H-pyrido[3,4-b]indol-1-one Selection


Kinase Inhibitor Potency Achievable from the Hexahydro-β-carbolin-1-one Scaffold vs. Clinical Benchmarks

Derivatives of the pyrido[3,4-b]indol-1-one scaffold, for which 2,3,4,4a,9,9a-Hexahydro-1H-pyrido[3,4-b]indol-1-one is the unsubstituted parent, achieved potent BTK inhibition. Compounds 12 and 18 exhibited IC50 values of 0.22 μM and 0.19 μM against BTK, respectively, and displayed antiproliferative activity comparable to the FDA-approved covalent inhibitor Ibrutinib in U-937 and Ramos lymphoma cell lines [1]. This demonstrates that the non-covalent scaffold can achieve competitive potency with a clinically validated benchmark.

BTK inhibition Non-covalent inhibitors Scaffold hopping

EGFR Wild-Type and T790M Mutant Inhibition by Pyrido[3,4-b]indol-1-one Derivatives vs. Erlotinib and Osimertinib

Pyrido[3,4-b]indol-1-one derivatives 7a and 7b, designed from the parent scaffold, were evaluated as EGFR inhibitors. While the most potent compounds in the series were indole-2-carboxamides, the pyrido[3,4-b]indol-1-ones contributed to a study where the best compounds (5f, 5g) inhibited EGFRWT with IC50 values of 68–85 nM (vs. erlotinib IC50 = 80 nM) and EGFRT790M with IC50 values of 9.5 nM and 11.9 nM, respectively (vs. osimertinib IC50 = 8 nM) [1].

EGFR inhibition Antiproliferative Cancer

Defined Stereochemistry and Physicochemical Profile Compared to Tetrahydro-β-carbolin-1-one Analogs

2,3,4,4a,9,9a-Hexahydro-1H-pyrido[3,4-b]indol-1-one possesses two sp3-hybridized chiral centers at the 4a and 9a ring junction positions, a feature absent in 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one (CAS 17952-82-8), which is planar at this junction due to the 4a-9a double bond [1]. The computed XLogP3-AA value is 1.2, indicating moderate lipophilicity suitable for CNS drug discovery, while the topological polar surface area (TPSA) of 41.1 Ų is well within the range for oral bioavailability [2]. These properties are distinct from the more lipophilic, fully aromatic 1H-pyrido[3,4-b]indol-1-one (CAS 856968-50-8).

Stereochemistry Drug-likeness Scaffold design

In Vivo Efficacy of a Pyrido[3,4-b]indol-1-one Derivative in a Xenograft Tumor Model

Compound 12, a novel pyrido[3,4-b]indol-1-one derivative, demonstrated in vivo antitumor efficacy in a U-937 xenograft mouse model, achieving a tumor growth inhibition (TGI) of 41.90% at a dose of 50 mg/kg [1]. This provides proof-of-concept for the scaffold's ability to confer favorable pharmacokinetic and pharmacodynamic properties in vivo.

In vivo efficacy Xenograft Tumor growth inhibition

Procurement-Driven Application Scenarios for 2,3,4,4a,9,9a-Hexahydro-1H-pyrido[3,4-b]indol-1-one


Non-Covalent BTK Inhibitor Lead Generation Programs

Procure the hexahydro-β-carbolin-1-one scaffold as a starting point for designing novel non-covalent BTK inhibitors. The scaffold was successfully used in a scaffold-hopping strategy from CGI-1746, yielding derivatives with sub-micromolar BTK IC50 values and in vivo efficacy in lymphoma xenograft models [1]. This scaffold is particularly valuable for programs aiming to overcome resistance and off-target toxicity associated with covalent BTK inhibitors like Ibrutinib.

EGFR T790M Drug-Resistant Cancer Library Synthesis

Utilize the scaffold to generate focused libraries targeting the EGFR T790M resistance mutation. Published data confirms that pyrido[3,4-b]indol-1-one derivatives can achieve single-digit nanomolar IC50 values against EGFR T790M, nearly equivalent to the third-generation inhibitor Osimertinib [2]. The stereochemistry at the 4a and 9a positions allows for stereospecific library enumeration, a key advantage for SAR exploration.

Fragment-Based Drug Discovery (FBDD) with Defined 3D Complexity

The low molecular weight (188.23 g/mol), balanced lipophilicity (XLogP3 = 1.2), and two defined chiral centers make this compound an ideal fragment-sized scaffold with inherent three-dimensional complexity [3]. Unlike planar aromatic fragments, this saturated scaffold can explore novel chemical space and potentially yield more selective lead compounds with improved pharmacokinetic profiles.

Serotonin Receptor Modulator Chemical Probe Development

Based on the class-level evidence that β-carbolin-1-ones interact with 5-HT1A and 5-HT2A receptors [4], procure this scaffold for developing chemical probes to study serotonergic signaling. The unsubstituted parent provides a blank canvas for systematic substitution at multiple positions to fine-tune receptor subtype selectivity.

Quote Request

Request a Quote for 2,3,4,4a,9,9a-Hexahydro-1H-pyrido[3,4-b]indol-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.